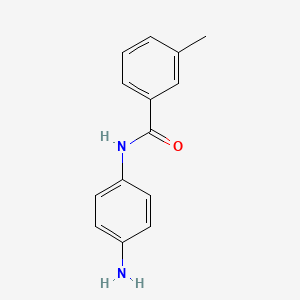

N-(4-aminophenyl)-3-methylbenzamide

Description

Contextual Significance of Benzamide (B126) Derivatives in Advanced Medicinal Chemistry and Materials Science

Benzamide derivatives, a class of organic compounds characterized by a benzene (B151609) ring attached to an amide group, are pivotal in the development of new therapeutic agents and advanced materials. In medicinal chemistry, this structural motif is present in a wide array of pharmaceuticals, demonstrating a broad spectrum of biological activities. These include anti-inflammatory, antimicrobial, and anticancer properties. The versatility of the benzamide scaffold allows for structural modifications that can fine-tune its pharmacological profile, leading to the development of drugs with improved efficacy and selectivity.

In the field of materials science, benzamide-containing polymers, such as aramids (aromatic polyamides), are renowned for their exceptional strength, thermal stability, and chemical resistance. These high-performance materials find applications in diverse sectors, from aerospace engineering to protective apparel. The ability of the amide group to form strong hydrogen bonds is a key factor contributing to the remarkable properties of these polymers.

Overview of N-Substituted Benzamides as Key Molecular Frameworks in Research

The substitution on the nitrogen atom of the amide group, creating N-substituted benzamides, dramatically expands the chemical space and potential applications of this class of compounds. This substitution allows for the introduction of various functional groups, which can modulate the molecule's physical, chemical, and biological properties. In drug discovery, N-substituted benzamides are explored as inhibitors of various enzymes and receptors, playing a crucial role in the treatment of a range of diseases. For instance, research has shown that specific N-substituted benzamides can act as potent inhibitors of enzymes like histone deacetylases (HDACs), which are implicated in cancer.

The Emerging Research Landscape of N-(4-aminophenyl)-3-methylbenzamide and its Structurally Related Analogues

While extensive research has been conducted on the broader benzamide class, this compound itself is part of an emerging research landscape. Its structure, featuring a 3-methyl substitution on the benzoyl ring and a 4-aminophenyl group on the amide nitrogen, presents a unique combination of functionalities that are of growing interest to scientists.

A significant area of investigation for structurally related analogues, such as 4-amino-N-(4-aminophenyl)benzamide , is in the field of epigenetics, specifically as inhibitors of DNA methyltransferases (DNMTs). ontosight.ai One study focused on designing and synthesizing analogues of a known DNMT inhibitor, SGI-1027, which features a 4-amino-N-(4-aminophenyl)benzamide core. ontosight.ai The research highlighted that the central amide bond's orientation had minimal impact on the biological activity, and the most effective compounds combined a bicyclic substituent on one side with a single ring on the other. ontosight.ai

Furthermore, the synthesis of various N-(4-aminophenyl)-substituted benzamides has been a subject of study, often as intermediates in the creation of more complex molecules with potential therapeutic applications. A general synthetic route involves the reaction of an appropriate acyl chloride with p-nitroaniline, followed by the reduction of the nitro group to an amine. nih.gov

While specific, in-depth biological studies on this compound are not yet widely published, the documented activities of its close structural relatives suggest a promising future for this compound. The presence of the free amino group on the phenyl ring, for instance, offers a site for further chemical modification, allowing for the creation of a diverse library of derivatives for biological screening.

The synthesis of this compound itself has been documented. One method involves the reaction of a precursor compound, dissolved in ethanol (B145695), with an aqueous solution of iron powder and ammonium (B1175870) chloride, followed by refluxing for two hours to yield the final product. chemicalbook.com

The table below summarizes key information about this compound and a closely related analogue.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Research Area of Analogues |

| This compound | 425651-25-8 | C14H14N2O | 226.27 g/mol | Potential for further derivatization |

| 4-Amino-N-(4-aminophenyl)benzamide | 785-30-8 | C13H13N3O | 227.27 g/mol | DNA Methyltransferase Inhibition |

Structure

3D Structure

Properties

IUPAC Name |

N-(4-aminophenyl)-3-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-3-2-4-11(9-10)14(17)16-13-7-5-12(15)6-8-13/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZZTVMGUTMBMPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352975 | |

| Record name | N-(4-aminophenyl)-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

425651-25-8 | |

| Record name | N-(4-aminophenyl)-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Derivatization Approaches for N 4 Aminophenyl 3 Methylbenzamide and Its Analogues

Methodologies for the Construction of the N-(4-aminophenyl)-benzamide Core Structure

The fundamental architecture of N-(4-aminophenyl)-3-methylbenzamide is characterized by an amide linkage between a 3-methylbenzoyl group and a 4-aminophenyl moiety. The construction of this core structure can be efficiently achieved through several established synthetic routes.

Amide Bond Formation via Acyl Chlorides and Anilines

A primary and widely employed method for the synthesis of this compound involves the acylation of an aniline (B41778) derivative with an acyl chloride. This nucleophilic acyl substitution reaction is a cornerstone of organic synthesis due to its efficiency and broad applicability. In a typical procedure, 3-methylbenzoyl chloride is reacted with p-phenylenediamine (B122844). The reaction is generally carried out in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM), at room temperature. A base, often triethylamine (B128534) (TEA) or pyridine, is typically added to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.

The general reaction is as follows:

While this direct approach is feasible, controlling the regioselectivity to favor mono-acylation of the symmetric p-phenylenediamine can be challenging and may lead to the formation of the di-acylated byproduct. An alternative, more controlled approach involves the use of p-nitroaniline as the starting aniline derivative. The nitro group deactivates the aromatic ring, reducing the nucleophilicity of the amino group and allowing for a more controlled acylation. The resulting N-(4-nitrophenyl)-3-methylbenzamide can then be readily converted to the target compound as described in the following section.

Reductive Pathways for Nitro Precursors to Amino-Substituted Benzamides

A highly effective and common strategy for the synthesis of this compound involves the reduction of its nitro precursor, N-(4-nitrophenyl)-3-methylbenzamide. This two-step approach offers excellent control and generally provides high yields.

First, N-(4-nitrophenyl)-3-methylbenzamide is synthesized by the amide bond formation between 3-methylbenzoyl chloride and p-nitroaniline. The subsequent reduction of the nitro group to an amino group is a well-established transformation in organic chemistry. A variety of reducing agents can be employed for this purpose. A common and efficient method involves the use of iron powder in the presence of an acid, such as acetic acid or an ammonium (B1175870) chloride solution. researchgate.net For instance, the reduction can be carried out by refluxing the nitro compound with iron powder and ammonium chloride in an ethanol (B145695)/water mixture, affording this compound in high yield. chemicalbook.com

Another widely used method for this reduction is catalytic hydrogenation. researchgate.net This involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C), in a suitable solvent like ethanol or methanol. researchgate.net This method is often preferred due to its clean reaction profile and the ease of catalyst removal by filtration.

| Precursor | Reagents and Conditions | Product | Yield | Reference |

| N-(4-nitrophenyl)-3-methylbenzamide | Iron powder, ammonium chloride, ethanol/water, reflux | This compound | 85.2% | chemicalbook.com |

| N-(4-nitrophenyl)benzamide derivatives | H₂, Pd/C, ethanol, room temperature | N-(4-aminophenyl)benzamide derivatives | Not specified | researchgate.net |

Advanced Derivatization and Functionalization Techniques

The this compound scaffold possesses two distinct aromatic rings and a reactive primary amino group, offering multiple sites for further modification. These derivatization strategies are crucial for fine-tuning the molecule's properties for specific applications.

Targeted Modifications on the 4-Aminophenyl Moiety

The primary amino group on the 4-aminophenyl ring is a key handle for a variety of chemical transformations. Its nucleophilic nature allows for reactions such as acylation, alkylation, and the formation of ureas and sulfonamides.

Acylation and Alkylation: The amino group can be further acylated with various acyl chlorides or anhydrides to introduce a second amide functionality. Alkylation reactions, using alkyl halides, can be employed to introduce alkyl substituents on the nitrogen atom, although controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. dovepress.com

Urea (B33335) Formation: A significant derivatization strategy involves the reaction of the amino group with isocyanates to form urea-linked analogues. researchgate.net This reaction is typically carried out in an aprotic solvent like dichloromethane. For example, reacting an N-(4-aminophenyl)benzamide derivative with a substituted phenyl isocyanate yields the corresponding N,N'-disubstituted urea. This approach is valuable in drug discovery for creating molecules with enhanced hydrogen bonding capabilities. researchgate.net

| Reactant on 4-Aminophenyl Moiety | Reagent | Product Type |

| Primary amine | Isocyanate | Urea |

| Primary amine | Acyl chloride | Amide |

| Primary amine | Alkyl halide | Alkylamine |

Regioselective Substitutions on the 3-Methylbenzamide (B1583426) Moiety

The 3-methylbenzamide portion of the molecule can undergo electrophilic aromatic substitution reactions. The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the benzene (B151609) ring: the meta-directing amide group and the ortho-, para-directing methyl group.

Halogenation and Nitration: Reactions such as halogenation (e.g., bromination or chlorination) and nitration can introduce new functional groups onto this aromatic ring. The conditions for these reactions typically involve the use of a Lewis acid catalyst for halogenation (e.g., AlCl₃ or FeBr₃) or strong acids for nitration (e.g., a mixture of nitric and sulfuric acid). datapdf.comgoogle.com The positions most susceptible to electrophilic attack would be ortho and para to the activating methyl group and meta to the deactivating amide group. This would likely lead to substitution at the 2-, 4-, and 6-positions of the 3-methylbenzoyl ring. For instance, the nitration of N,N-diethyl-3-methylbenzamide (DEET) has been reported to occur. researchgate.net

Integration into Hybrid Molecular Architectures (e.g., urea-linked, picolinamide-conjugated systems)

The synthetic versatility of this compound allows for its incorporation into more complex, hybrid molecular architectures. This strategy is often employed in the design of bioactive molecules where different pharmacophores are linked together.

Urea-Linked Systems: As mentioned previously, the formation of urea derivatives is a common strategy. These urea-linked hybrids have been explored for various therapeutic targets, leveraging the hydrogen bonding capacity of the urea moiety to interact with biological macromolecules. researchgate.net

This compound as a Monomeric Unit in Polymer Science and Materials Chemistry

The structure of this compound, featuring a primary amine group and an amide linkage, presents it as a promising candidate for a diamine monomer in polycondensation reactions. The amine functionality allows it to react with dicarboxylic acids or their derivatives to form polyamides. The presence of the pre-existing amide group and the meta-substituted methyl group on the benzoyl ring are anticipated to influence the properties of the resulting polymers.

Although specific studies on the polymerization of this compound are not extensively documented, the behavior of structurally similar N-phenylated aromatic diamines provides valuable insights into its potential applications. Research on related compounds demonstrates that the incorporation of such monomers can lead to polymers with enhanced solubility, processability, and specific thermal properties. researchgate.netntu.edu.tw

Polyamides derived from N-phenylated diamines often exhibit improved solubility in organic solvents compared to their non-phenylated counterparts. This enhanced solubility is attributed to the disruption of intermolecular hydrogen bonding and the introduction of a less symmetrical, bulkier structure, which hinders tight chain packing and crystallization. researchgate.net Consequently, polymers incorporating this compound would likely be more amenable to solution-based processing techniques, such as casting into films or spinning into fibers.

The mechanical properties of polymers are also intrinsically linked to their molecular structure. The introduction of the 3-methylbenzamide group could lead to amorphous polymers with good toughness and flexibility. nih.gov The tensile strength and modulus of such polyamides would be influenced by the choice of the comonomer (dicarboxylic acid) and the resulting molecular weight of the polymer. For instance, films produced from similar N-phenylated polyamides have shown tensile strengths in the range of 70 to 106 MPa and elongations at break from 6 to 50%. researchgate.netmdpi.com

The potential derivatization of this compound before polymerization opens up further avenues for tailoring polymer properties. For example, modifications to the phenyl rings could be explored to enhance specific characteristics such as flame retardancy or optical properties.

Advanced Physico Chemical and Mechanistic Investigations of N 4 Aminophenyl Benzamide Systems

Detailed Spectroscopic Techniques for Structural Elucidation of Novel Derivatives

The definitive identification and structural confirmation of novel synthesized compounds like N-(4-aminophenyl)-3-methylbenzamide rely on a combination of modern spectroscopic techniques. Each method provides unique insights into the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both phenyl rings, the amine (-NH₂) protons, the amide (N-H) proton, and the methyl (-CH₃) group protons. The splitting patterns and coupling constants would elucidate the substitution patterns on the aromatic rings. Similarly, the ¹³C NMR spectrum would provide the chemical shifts for each unique carbon atom, including the carbonyl carbon of the amide, the methyl carbon, and the various aromatic carbons. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying functional groups. Key vibrational bands for this compound would include the N-H stretching vibrations of the primary amine and the secondary amide, typically in the range of 3200-3500 cm⁻¹. researchgate.netnist.gov A strong absorption band corresponding to the C=O (carbonyl) stretching of the amide group would be expected around 1640-1680 cm⁻¹. nist.gov Bending vibrations for N-H bonds and stretching vibrations for C-N and aromatic C-C bonds would also be present at lower wavenumbers.

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight and can provide structural information through fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be observed, confirming its molecular mass. Fragmentation might involve cleavage of the amide bond, leading to ions corresponding to the 3-methylbenzoyl and 4-aminophenylaniline fragments. rsc.org

| Compound Name | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |

| 3-Methylbenzamide (B1583426) rsc.org | 2.39 (s, 3H, -CH₃), 6.19 (br s, 2H, -NH₂), 7.42-7.65 (m, 4H, Ar-H) | 21.3 (-CH₃), 124.5-138.3 (Ar-C), 170.5 (C=O) |

| 4-Aminobenzamide rsc.org | 5.35 (s, 2H, -NH₂), 6.54 (d, 2H, Ar-H), 7.00 (s, 2H, -NH₂), 7.49 (d, 2H, Ar-H) | 110.8-151.4 (Ar-C), 168.8 (C=O) |

| N-phenylbenzamide | 7.10-7.80 (m, 10H, Ar-H), ~8.0 (br s, 1H, -NH-) | 120.0-138.0 (Ar-C), ~166.0 (C=O) |

This table is illustrative and based on data from related compounds. Actual values for this compound may vary.

Electrochemical Characterization and Oxidation Mechanisms of Amino-Substituted Benzamide (B126) Derivatives

The electrochemical behavior of amino-substituted benzamides is central to understanding their antioxidant properties. The presence of the electron-donating amino group makes these molecules susceptible to oxidation.

The specific pathway, whether it occurs in a single step or two separate one-electron steps, can be influenced by the pH of the medium. rsc.org In acidic solutions, the amino group may be protonated, which can alter the oxidation potential and mechanism. Studies on related compounds show that the redox potential often shifts to less positive (more easily oxidized) values as the pH increases, consistent with a process where deprotonation facilitates electron removal. rsc.org This relationship is crucial for predicting the compound's behavior in different physiological environments.

In this compound, there are two primary electroactive centers: the primary amino group (-NH₂) on the phenylaniline moiety and, to a lesser extent, the amide linkage itself.

Research on analogous compounds has shown that the primary aromatic amino group is generally the main center for oxidation. rsc.org The initial electrochemical oxidation of the amino group typically leads to the formation of a radical cation. This highly reactive intermediate can then undergo further reactions, such as dimerization or reaction with nucleophiles present in the solution. A common subsequent reaction is the formation of a quinonediimine derivative, which is itself electroactive. rsc.org

A strong correlation exists between the electrochemical oxidation potential of a compound and its antioxidant activity. acs.orgresearchgate.net Compounds that are more easily oxidized (i.e., have lower, less positive oxidation potentials) are generally more effective antioxidants. This is because the primary mechanisms of antioxidant action, such as hydrogen atom transfer (HAT) or single electron transfer followed by proton transfer (SET-PT), are directly related to the molecule's ability to donate an electron.

Electrochemical studies, such as cyclic voltammetry, provide a direct measure of the oxidation potential. For amino-substituted benzamides, the first anodic peak potential is a key parameter for assessing antioxidant capacity. Lower oxidation potentials indicate that the compound can more readily scavenge free radicals. rsc.org Studies on a variety of substituted N-arylbenzamides have confirmed that the introduction of electron-donating groups, like amino or hydroxyl groups, enhances antioxidant properties by lowering the oxidation potential. rsc.orgacs.org Therefore, this compound is predicted to possess antioxidant capabilities due to the presence of the oxidizable amino group.

Biological Activities and Mechanistic Studies of N 4 Aminophenyl 3 Methylbenzamide Analogues in Preclinical Research

Modulatory Effects on Epigenetic Targets: Histone Deacetylase (HDAC) Inhibition

Isoform Selectivity and Potency Profiling in Enzymatic Assays

Analogues of N-(4-aminophenyl)-3-methylbenzamide have been identified as potent inhibitors of histone deacetylases (HDACs), with a notable selectivity for class I isoforms. Enzymatic assays have been crucial in defining their potency and isoform specificity. For instance, the derivative N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, referred to as NA, demonstrated a clear class I selective inhibition pattern. frontiersin.org It exhibited significant potency against HDAC1, HDAC2, and HDAC3, with IC50 values of 95.2 nM, 260.7 nM, and 255.7 nM, respectively. frontiersin.org In contrast, its inhibitory activity against the class I isoform HDAC8 and class II isoforms (HDAC4, 6, 7, and 9) was substantially lower, with IC50 values exceeding 5,000 nM. frontiersin.org

This preferential inhibition of class I HDACs is a characteristic feature of benzamide-based HDAC inhibitors. nih.govresearchgate.net For example, the well-characterized benzamide (B126) inhibitor Entinostat (MS-275) also displays selectivity for class I HDACs, particularly HDAC1 over HDAC3. researchgate.net Another related compound, MGCD0103 (Mocetinostat), which is an N-(2-aminophenyl)benzamide derivative, is a potent and selective inhibitor of HDACs 1, 2, 3, and 11 at submicromolar concentrations. nih.gov The structural features of the o-aminoanilide group in these compounds are thought to be a key determinant for their class I selectivity. researchgate.net The following table summarizes the HDAC inhibitory profiles of representative this compound analogues and related compounds.

| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC8 IC50 (nM) | Class II HDACs IC50 (nM) |

| NA | 95.2 | 260.7 | 255.7 | >5000 | >5000 |

| MS-275 | ~180 | - | ~4000-8000 | >100,000 | - |

| MGCD0103 | Submicromolar | Submicromolar | Submicromolar | - | - |

| Compound 7j * | 650 | 780 | 1700 | Inactive | - |

Note: Compound 7j is a novel benzamide derivative with a different substitution pattern but highlights the class I selective nature of this chemical class.

Impact on Histone Acetylation Dynamics and Gene Expression Regulation

The inhibition of HDACs by this compound analogues leads to the accumulation of acetylated histones, which in turn alters chromatin structure and regulates gene expression. These compounds have been shown to induce histone hyperacetylation, a hallmark of HDAC inhibition. nih.gov For instance, treatment with the class I selective benzamide MS-275 has been demonstrated to increase the methylation of histone H3 at lysine 4 (H3K4). This effect is mediated, at least in part, through the transcriptional repression of H3K4 demethylases, such as RBP2, via the downregulation of the Sp1 transcription factor.

A critical downstream target of HDAC inhibitors is the cyclin-dependent kinase inhibitor p21 (also known as CIP1/WAF1). The expression of the p21 gene is tightly regulated by histone acetylation at its promoter region. The N-(2-aminophenyl)benzamide derivative MGCD0103 has been shown to induce the expression of p21 protein, which is a key mediator of cell cycle arrest. nih.gov This upregulation of p21 is a direct consequence of the increased histone acetylation at the p21 promoter, leading to a more open chromatin structure that is accessible to transcription factors.

Preclinical Efficacy in in vitro and in vivo Disease Models

Analogues of this compound have demonstrated significant antiproliferative activity in a range of preclinical cancer models, both in vitro and in vivo. The compound NA, for example, exhibited potent growth inhibitory effects against the A2780 ovarian cancer and HepG2 liver cancer cell lines, with IC50 values of 2.66 µM and 1.73 µM, respectively. frontiersin.org This represented a more than 10-fold increase in potency compared to the pan-HDAC inhibitor SAHA in these cell lines. frontiersin.org

The in vivo efficacy of this class of compounds has also been established. The analogue 4-amino-N-(2'-aminophenyl)-benzamide (GOE1734) showed significant growth-inhibiting efficacy in slowly proliferating rat tumors, including intratibially implanted osteosarcoma, methylnitrosourea-induced primary mammary carcinoma, and acetoxymethyl-methylnitrosamine-induced colorectal adenocarcinoma. This suggests a potential for these compounds to be effective against tumors with a low growth fraction.

The following table summarizes the in vitro antiproliferative activities of some this compound analogues and related compounds against various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| NA | A2780 | Ovarian Cancer | 2.66 |

| NA | HepG2 | Liver Cancer | 1.73 |

| Compound 11a | HCT116 | Colorectal Cancer | Low micromolar |

| Compound 11a | K562 | Leukemia | Low micromolar |

| Compound 11a * | MV4-11 | Leukemia | Low micromolar |

Note: Compound 11a is a benzamide-based HDAC inhibitor with a different linker and cap group, demonstrating the broader applicability of this chemical class.

Elucidation of Molecular Mechanisms Inducing Antiproliferative Effects (e.g., cell cycle arrest, apoptosis)

The antiproliferative effects of this compound analogues are primarily driven by the induction of cell cycle arrest and apoptosis. Studies on the compound NA in HepG2 cells revealed that it causes a significant arrest of cells in the G2/M phase of the cell cycle. frontiersin.org This is consistent with the upregulation of the cell cycle inhibitor p21, a known downstream effector of HDAC inhibition. nih.gov

In addition to cell cycle arrest, these compounds are potent inducers of apoptosis. The N-substituted benzamide, declopramide, has been shown to induce apoptosis through the mitochondrial pathway. nih.gov This involves the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of caspase-9. nih.gov The subsequent activation of downstream effector caspases culminates in the execution of the apoptotic program. Interestingly, the induction of both G2/M arrest and apoptosis by these benzamides appears to be independent of the tumor suppressor protein p53, as these effects were observed in p53-deficient cell lines. nih.gov

Multi-Targeting Approaches and Dual Inhibition Strategies

Combined Inhibition of Receptor Tyrosine Kinases (e.g., EphA2) and HDACs by Hybrid Structures

A promising strategy in cancer therapy is the development of multi-targeting agents that can simultaneously modulate distinct oncogenic pathways. In this context, hybrid molecules that combine the pharmacophores of an HDAC inhibitor and a receptor tyrosine kinase (RTK) inhibitor have been explored. The EphA2 receptor tyrosine kinase is frequently overexpressed in various cancers and is associated with poor prognosis, making it an attractive target for combination therapy with HDAC inhibitors.

Research into dual inhibitors has led to the identification of compounds based on a scaffold closely related to this compound. A virtual screening study identified N-(4-(3-(2-aminophenyl)ureido)phenyl)-4-methylbenzamide as a potential dual inhibitor of EphA2 and HDACs. jst.go.jp This led to the synthesis of a series of 1-(2-aminophenyl)-3-arylurea derivatives. jst.go.jp Several of these compounds exhibited inhibitory activity against both EphA2 and HDACs. For example, one of the more potent analogues, compound 5b from the series, displayed an IC50 of 5.29 µM against the HCT116 colon cancer cell line and 7.42 µM against the MCF7 breast cancer cell line. jst.go.jp The dual inhibition of both EphA2 and HDACs by a single molecule represents a rational approach to achieve synergistic antitumor effects by concurrently targeting epigenetic regulation and key signaling pathways involved in cell proliferation and survival.

Polypharmacological Modulations by Benzamide-based Scaffolds

The benzamide scaffold, central to the structure of this compound, is a versatile pharmacophore capable of interacting with multiple biological targets. This ability to modulate several targets simultaneously, known as polypharmacology, is a significant area of interest in drug discovery. Analogues of this compound have been investigated for their multi-targeted inhibitory activities, particularly in complex diseases like Alzheimer's and cancer.

For instance, certain benzamide derivatives have been designed as dual inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes in the pathogenesis of Alzheimer's disease. nih.gov N,N′-(1,4-phenylene)bis(3-methoxybenzamide), for example, demonstrated potent inhibition against both AChE (IC₅₀ = 0.056 µM) and BACE1 (IC₅₀ = 9.01 µM). nih.gov Similarly, other derivatives have shown dual inhibitory action against acetylcholinesterase and butyrylcholinesterase (BuChE). nih.govacs.org This multi-target approach is considered a promising strategy for treating diseases with complex pathologies. nih.govacs.org

In the context of cancer, the polypharmacological potential of benzamide scaffolds is evident in their ability to inhibit various protein kinases. nih.gov The quinoline-based benzamide analogue SGI-1027, for example, is a known inhibitor of DNA methyltransferases (DNMTs), including DNMT1, 3A, and 3B, which are crucial enzymes in epigenetic regulation and are often dysregulated in cancer. nih.gov The development of analogues based on the 4-amino-N-(4-aminophenyl)benzamide structure has yielded compounds with comparable or even more potent activity against specific DNMTs. nih.gov

Antioxidant and Radical Scavenging Activities

Amino-substituted benzamide derivatives, structurally related to this compound, have been identified as promising antioxidant agents. nih.govresearchgate.net Their capacity to scavenge free radicals has been evaluated using various in vitro assays, most commonly the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing/Antioxidant Power (FRAP) assay. nih.govacs.org

In these studies, a range of N-arylbenzamides bearing different numbers of hydroxy and methoxy groups were synthesized and tested. nih.gov The results indicated that many of these compounds exhibit superior antioxidant properties compared to the standard antioxidant butylated hydroxytoluene (BHT). nih.govresearchgate.net The DPPH assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change that can be quantified spectrophotometrically. acs.org The FRAP assay, on the other hand, assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form. acs.org The trihydroxy derivative, in particular, was identified as a highly potent lead compound for further optimization of the benzamide scaffold as an antioxidant. nih.gov

| Assay Type | Principle | Endpoint Measurement | Reference Standard |

|---|---|---|---|

| DPPH Radical Scavenging | Measures the ability of the compound to donate a hydrogen atom or an electron to the DPPH radical. acs.org | Decrease in absorbance at 515–528 nm as the purple DPPH radical is reduced to a yellow hydrazine. acs.org | Butylated hydroxytoluene (BHT) nih.govresearchgate.net |

| Ferric Reducing/Antioxidant Power (FRAP) | Measures the ability of the compound to reduce the Fe³⁺-TPTZ complex to the Fe²⁺ form. acs.org | Formation of a blue-colored ferrous-tripyridyltriazine complex, measured by absorbance. acs.org | Fe²⁺ equivalents acs.org |

Computational studies have provided valuable insights into the mechanisms by which benzamide derivatives scavenge free radicals. nih.govacs.org The primary mechanisms considered are hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton-loss electron-transfer (SPLET). acs.orgresearchgate.net The efficiency of these mechanisms is influenced by factors such as the molecular structure of the antioxidant, the presence of electron-donating groups, and the polarity of the solvent. nih.govresearchgate.net

Exploration of Other Enzyme Inhibitory Profiles

Beyond their polypharmacological and antioxidant activities, analogues of this compound have been explored as inhibitors of a diverse range of enzymes implicated in various diseases.

α-Glucosidase: This enzyme is a key target in the management of type 2 diabetes. nih.gov Benzimidazole derivatives, which share structural similarities with benzamides, have shown significant α-glucosidase inhibitory activity, with some compounds exhibiting much greater potency than the standard drug, acarbose. nih.gov For example, a series of benzimidazole-thioquinoline derivatives were developed, with the most active compound showing an IC₅₀ value of 28.0 ± 0.6 µM, compared to 750.0 µM for acarbose. nih.gov Kinetic studies revealed a competitive mode of inhibition for this potent derivative. nih.gov

Acetylcholinesterase (AChE): As a critical enzyme in the nervous system, AChE is a major target for treating neurodegenerative disorders like Alzheimer's disease. researchgate.net Numerous studies have reported the synthesis of novel benzamide derivatives with potent AChE inhibitory activity. nih.govmdpi.com For instance, N,N′-(1,4-phenylene)bis(3-methoxybenzamide) was found to be a highly effective AChE inhibitor with an IC₅₀ value of 0.056 µM. nih.gov Molecular docking studies have helped to elucidate the binding interactions between these inhibitors and the active site of the AChE enzyme. researchgate.net

Biotin Protein Ligase (BPL): BPL is an essential enzyme in bacteria, responsible for attaching biotin to key metabolic enzymes. mdpi.com This makes it an attractive target for the development of new antibiotics. mdpi.comcsu.edu.au Inhibitors designed as analogues of the reaction intermediate, biotinyl-5'-AMP, have shown potent and selective inhibition of bacterial BPL. nih.gov For example, a biotin 1,2,3-triazole analogue demonstrated a Ki of 90 nM and over 1100-fold selectivity for Staphylococcus aureus BPL over its human counterpart. nih.gov

Specific Viral/Fungal Proteins: Benzamide derivatives have also been found to inhibit specific proteins essential for viral and fungal replication. For example, certain N-(pyrazol-5-yl)benzamide derivatives containing a diphenylamine moiety act as succinate dehydrogenase (SDH) inhibitors, a mechanism used by commercial fungicides like fluxapyroxad. acs.org Compound 5IIIh, in this class, showed remarkable activity against Sclerotinia sclerotiorum with an EC₅₀ of 0.37 mg/L. acs.org

| Enzyme Target | Therapeutic Area | Benzamide Analogue Class | Reported Potency (IC₅₀/Ki) | Reference |

|---|---|---|---|---|

| α-Glucosidase | Diabetes | Benzimidazole-thioquinoline derivatives | 28.0 µM (IC₅₀) | nih.gov |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | 0.056 µM (IC₅₀) | nih.gov |

| Biotin Protein Ligase (BPL) | Antibacterial | Biotin 1,2,3-triazole analogues | 90 nM (Ki) | nih.gov |

| Succinate Dehydrogenase (SDH) | Antifungal | N-(pyrazol-5-yl)benzamides | 0.37 mg/L (EC₅₀) | acs.org |

Antimicrobial and Antiviral Potential of Benzamide Derivatives

The benzamide scaffold has been extensively utilized in the development of novel antimicrobial and antiviral agents. nanobioletters.comresearchgate.net

Antifungal Activity: Numerous novel benzamide derivatives have demonstrated significant antifungal activity against a wide range of phytopathogenic and human pathogenic fungi. acs.orgnih.gov For instance, N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives showed excellent activity against fungi like Alternaria alternata and Alternaria solani. nih.gov Another study reported that N-(pyrazol-5-yl)benzamide derivatives were effective against Sclerotinia sclerotiorum and Valsa mali. acs.org A new aminobenzamide derivative, Fusaribenzamide A, isolated from an endophytic fungus, showed significant activity against Candida albicans with a minimum inhibitory concentration (MIC) of 11.9 μ g/disc . phcog.com

Antibacterial Activity: Benzamide derivatives have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria. nanobioletters.comijpbs.com In one study, 4-hydroxy-N-phenylbenzamide showed excellent activity against B. subtilis and E. coli with MIC values of 6.25 µg/mL and 3.12 µg/mL, respectively. nanobioletters.com The development of sulfonamide-based inhibitors of biotin protein ligase has also yielded compounds with potent antibacterial activity against S. aureus. sahmri.org.au

Antiviral Activity: The antiviral potential of this class of compounds has been demonstrated against several viruses. A series of 4-(aminomethyl)benzamides were discovered as potent entry inhibitors of both Ebola virus (EBOV) and Marburg virus (MARV), with some compounds showing EC₅₀ values below 10 μM against wild-type strains. nih.gov In other research, novel N-phenylbenzamide derivatives were synthesized as inhibitors of Enterovirus 71 (EV71), with 3-amino-N-(4-bromophenyl)-4-methoxybenzamide being particularly active, with IC₅₀ values in the low micromolar range. researchgate.net Furthermore, the N-phenylbenzamide derivative IMB-0523 was identified as an inhibitor of Hepatitis B virus (HBV) replication, effective against both wild-type and drug-resistant strains. nih.gov

| Activity Type | Pathogen | Derivative Class | Reported Potency (MIC/EC₅₀/IC₅₀) | Reference |

|---|---|---|---|---|

| Antifungal | Candida albicans | Fusaribenzamide A | 11.9 μg/disc (MIC) | phcog.com |

| Antifungal | Sclerotinia sclerotiorum | N-(pyrazol-5-yl)benzamides | 0.37 mg/L (EC₅₀) | acs.org |

| Antibacterial | E. coli | 4-hydroxy-N-phenylbenzamide | 3.12 µg/mL (MIC) | nanobioletters.com |

| Antiviral | Ebola Virus (EBOV) | 4-(aminomethyl)benzamides | < 10 µM (EC₅₀) | nih.gov |

| Antiviral | Enterovirus 71 (EV71) | 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | 5.7 - 12 µM (IC₅₀) | researchgate.net |

| Antiviral | Hepatitis B Virus (HBV) | IMB-0523 | 1.99 µM (IC₅₀) | nih.gov |

Computational Chemistry and Structure Activity Relationship Sar Methodologies in N 4 Aminophenyl 3 Methylbenzamide Research

Quantum Chemical Calculations for Molecular and Electronic Structure Analysis

Quantum chemical calculations offer a powerful lens through which to examine the intricate details of a molecule's structure and electronic properties. These methods, rooted in the principles of quantum mechanics, provide a theoretical framework for understanding chemical bonding, reactivity, and various spectroscopic properties.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is employed to determine the optimized geometry and electronic structure of molecules like N-(4-aminophenyl)-3-methylbenzamide. researchgate.netmdpi.com DFT calculations can predict various molecular properties, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation.

While specific DFT studies on this compound are not extensively documented in publicly available literature, research on analogous benzamide (B126) derivatives provides a template for the expected outcomes. researchgate.net For instance, DFT calculations on related compounds have been used to determine their most stable conformations, which is a critical factor in their biological activity. researchgate.net These studies typically utilize hybrid functionals like B3LYP with various basis sets to achieve reliable results. researchgate.net

Table 1: Representative DFT-Calculated Properties for a Benzamide Analog

| Property | Calculated Value |

| Total Energy | -X.XXXX Hartrees |

| Dipole Moment | X.XX Debye |

| C=O Bond Length | ~1.23 Å |

| N-H Bond Length | ~1.01 Å |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution around a molecule. researchgate.net It helps in identifying the electrophilic and nucleophilic sites, which are crucial for predicting how the molecule will interact with other molecules, including biological targets. researchgate.net In the MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. For this compound, the carbonyl oxygen and the amino group would be expected to be regions of high and low electrostatic potential, respectively.

Natural Bond Orbital (NBO) analysis is a technique used to study charge delocalization and intramolecular interactions. uni-muenchen.dewisc.edu It provides a description of the Lewis-like bonding structure of a molecule, including lone pairs and bond orbitals. uni-muenchen.deyoutube.com By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the extent of electron delocalization, which contributes to the molecule's stability. wisc.edu

For this compound, NBO analysis would likely reveal significant delocalization of electrons across the aromatic rings and the amide bond. The interactions between the lone pairs on the oxygen and nitrogen atoms with the antibonding orbitals of adjacent bonds would be of particular interest, as these interactions play a key role in the molecule's conformational preferences and reactivity.

Table 2: Illustrative NBO Analysis Data for a Benzamide Moiety

| Donor NBO | Acceptor NBO | Stabilization Energy (E2) (kcal/mol) |

| LP(O) | π(C-N) | ~20-30 |

| LP(N) | π(C=O) | ~40-60 |

| π(C=C) | π*(C=C) | ~15-25 |

Note: This table presents hypothetical stabilization energies for a benzamide structure to illustrate the principles of NBO analysis. Specific values for this compound would require dedicated computational studies.

Molecular Modeling and Docking Studies for Target Interaction Analysis

Molecular modeling and docking are powerful computational techniques used to predict how a small molecule (ligand) binds to a biological target, typically a protein. These methods are instrumental in drug discovery for identifying potential drug candidates and optimizing their interactions with their targets.

Molecular docking simulations are employed to predict the preferred orientation and conformation of a ligand when it binds to a protein's active site. nih.gov This information is crucial for understanding the mechanism of action of a potential drug. The docking process involves sampling a large number of possible binding poses and scoring them based on their predicted binding affinity.

While specific docking studies for this compound are not widely reported, studies on similar benzamide derivatives as inhibitors of targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have been conducted. researchgate.net These studies reveal that the benzamide scaffold can form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the kinase. researchgate.net For this compound, it is hypothesized that the amino group could act as a hydrogen bond donor, while the carbonyl oxygen could act as a hydrogen bond acceptor, interacting with key residues in the protein's active site.

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. drugdesign.org Based on the structure of this compound and docking studies of related compounds, several key pharmacophoric features can be identified. researchgate.net These include:

Hydrogen Bond Donors: The amino group (-NH2) and the amide N-H.

Hydrogen Bond Acceptors: The carbonyl oxygen (C=O).

Aromatic/Hydrophobic Regions: The two phenyl rings.

These features are crucial for the molecule's ability to bind to its target protein. For example, in the context of VEGFR-2 inhibition, a common pharmacophore model includes a hydrogen bond donor that interacts with the glutamate (B1630785) residue (Glu885) and a hydrogen bond acceptor that interacts with an aspartate residue (Asp1046) in the kinase hinge region. researchgate.net The aromatic rings typically occupy a hydrophobic pocket, further stabilizing the ligand-protein complex.

Table 3: Potential Pharmacophoric Features of this compound and Their Postulated Interactions

| Pharmacophoric Feature | Potential Interacting Residue (Example: VEGFR-2) |

| Aminophenyl NH2 | Hydrogen bond donor to a backbone carbonyl |

| Amide N-H | Hydrogen bond donor to a key residue (e.g., Glu885) |

| Carbonyl Oxygen | Hydrogen bond acceptor from a key residue (e.g., Asp1046) |

| Phenyl Rings | Hydrophobic interactions with surrounding residues |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches in this compound Research

Computational chemistry and cheminformatics have become indispensable tools in modern drug discovery, providing powerful methods to predict the biological activity of chemical compounds and to screen vast virtual libraries for promising new drug candidates. In the context of this compound and its chemical relatives, these approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling and virtual screening, have been instrumental in understanding the structural requirements for their biological effects and in guiding the design of more potent molecules.

Development of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the structural or physicochemical properties of a group of compounds with their biological activity. frontiersin.orgnih.gov These models are crucial for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts towards the most promising candidates.

A significant area of research for aminophenyl benzamide derivatives has been their potential as Histone Deacetylase (HDAC) inhibitors. researchgate.netnih.gov HDACs are a class of enzymes that play a critical role in gene expression regulation, and their inhibition is a key strategy in cancer therapy. nih.gov

One notable study focused on a series of 48 aminophenyl benzamide derivatives to develop a robust three-dimensional (3D-QSAR) model. researchgate.netnih.gov The primary goal was to elucidate the structural features essential for HDAC inhibition. The study began by generating a five-point pharmacophore model, which defines the essential spatial arrangement of chemical features required for activity. This model consisted of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor. researchgate.netnih.gov

Using this pharmacophore, an atom-based 3D-QSAR model was developed that demonstrated excellent statistical quality and predictive power. researchgate.netnih.gov The findings from this model provided clear guidelines for designing more effective HDAC inhibitors based on the aminophenyl benzamide scaffold. nih.gov The model highlighted that hydrophobicity is a critical factor for inhibitory activity, suggesting that incorporating hydrophobic substituents would enhance potency. Furthermore, the presence of hydrogen bond donating groups was found to positively influence HDAC inhibition, while electron-withdrawing groups had a negative impact. researchgate.netnih.gov

The robustness of the developed 3D-QSAR model is demonstrated by its strong statistical parameters, as detailed in the table below.

| Statistical Parameter | Value | Significance |

|---|---|---|

| Correlation Coefficient (r²) | 0.99 | Indicates an excellent fit of the model to the training data. nih.gov |

| Cross-validated Correlation Coefficient (q²) | 0.85 | Demonstrates the model's high predictive power for new compounds. nih.gov |

| Fisher Ratio (F) | 631.80 | Shows a high degree of statistical significance for the model. nih.gov |

High-Throughput Virtual Screening and Ligand-Based Design

High-throughput virtual screening (HTVS) is a computational technique used to search large databases of chemical compounds to identify molecules that are likely to bind to a specific biological target. nih.govnih.gov This approach, often coupled with ligand-based design, accelerates the initial stages of drug discovery by narrowing down millions of potential compounds to a manageable number for further experimental testing. nih.govmdpi.com

Ligand-based virtual screening relies on the knowledge of molecules known to be active against a particular target. nih.govresearchgate.net Techniques like pharmacophore modeling and shape similarity are used to find novel compounds with different chemical structures (a process known as scaffold hopping) that might have similar biological effects. researchgate.net The pharmacophore model developed for aminophenyl benzamide derivatives, with its defined aromatic, hydrogen bond donor, and acceptor features, serves as an ideal template for such screening. researchgate.netnih.gov

The general workflow for a virtual screening campaign involves several key steps:

Database Preparation : A large library of compounds, such as the ZINC database which contains millions of commercially available molecules, is prepared for screening. nih.gov

Screening : The library is filtered based on specific criteria. In a ligand-based approach, this would involve matching compounds to a pharmacophore model or assessing their shape similarity to a known active ligand. nih.govacs.org In a structure-based approach, molecular docking would be used to predict how well each compound binds to the target's active site. acs.org

Hit Selection : Compounds that pass the initial filter (virtual hits) are ranked based on a scoring function, such as predicted binding energy or pharmacophore fit. mdpi.com

Post-Processing and Analysis : The top-ranked hits are often subjected to further analysis, such as molecular dynamics simulations, to assess the stability of the predicted binding pose and refine the selection. nih.gov

This process funnels a vast number of initial compounds down to a select few with a high probability of being active, which can then be acquired and tested in the laboratory. acs.org For a compound class like this compound, these methodologies allow researchers to explore a wide chemical space efficiently, leveraging the structural insights gained from QSAR models to discover novel inhibitors for targets like HDACs or protein kinases. nih.govnih.gov

| Step | Description | Example Application |

|---|---|---|

| 1. Library Selection | Choosing a database of compounds for screening (e.g., ZINC, ChEMBL). nih.govnih.gov | A lead-like subset of the ZINC database is selected. nih.gov |

| 2. Ligand-Based Filtering | Screening the library using a pharmacophore model or shape similarity to a known active compound. nih.govresearchgate.net | Filtering compounds based on the five-point pharmacophore (2 aromatic rings, 2 donors, 1 acceptor) derived from active aminophenyl benzamides. researchgate.net |

| 3. Molecular Docking | Docking the filtered compounds into the active site of the target protein (e.g., HDAC). | Top-scoring compounds from the pharmacophore screen are docked into the HDAC active site to predict binding affinity. acs.org |

| 4. Hit Prioritization | Ranking hits based on docking scores, visual inspection, and predicted ADME/Tox properties. | The top 100 compounds with the highest docking scores are selected for visual inspection and further evaluation. acs.org |

| 5. Experimental Validation | Purchasing and testing the final candidate compounds in biological assays. acs.org | Five selected compounds are tested in an in-vitro enzymatic assay to determine their IC₅₀ values. nih.gov |

Future Research Directions and Translational Perspectives for N 4 Aminophenyl 3 Methylbenzamide

Expanding the Synthetic Repertoire and Green Chemistry Approaches

The synthesis of N-(4-aminophenyl)-3-methylbenzamide and its derivatives has traditionally followed established chemical pathways. One common method involves the reaction of acyl chlorides, such as 3-methylbenzoyl chloride, with p-nitroaniline, followed by the reduction of the nitro group to an amine using catalytic hydrogenation with palladium on carbon (Pd/C) or chemical reduction with agents like iron powder in the presence of ammonium (B1175870) chloride. researchgate.netchemicalbook.com

However, future synthetic efforts must prioritize the principles of green chemistry to enhance sustainability and efficiency. A significant area for development is the adoption of solvent-free or solvent-less reaction conditions. researchgate.net Research into solid-state reactions, where reactants are triturated and heated directly, offers a promising avenue to reduce solvent waste, a major contributor to the environmental impact of chemical synthesis. researchgate.net

Catalysis presents another critical focus for green synthetic innovation. The use of boric acid as a simple, readily available, and environmentally benign catalyst for amidation reactions has been shown to be effective for other amides and warrants investigation for the synthesis of this compound. researchgate.net Such catalysts can facilitate direct amidation, avoiding the need for harsher reagents like thionyl chloride to create acyl chloride intermediates. researchgate.net

Future research should also systematically evaluate different synthetic routes using established green chemistry metrics.

| Metric | Description | Goal for Greener Synthesis |

|---|---|---|

| Atom Economy | Measures the efficiency of a reaction in converting the mass of reactants into the desired product. | Maximize the incorporation of reactant atoms into the final product. |

| Process Mass Intensity (PMI) | Calculates the total mass used in a process (solvents, reagents, water) divided by the mass of the final product. walisongo.ac.id | Minimize the total mass of waste generated per unit of product. walisongo.ac.id |

| Reaction Mass Efficiency (RME) | Accounts for the yield and stoichiometry of the reactants. walisongo.ac.id | Achieve high yields while using reactants in optimal, non-excessive amounts. walisongo.ac.id |

By applying these metrics, researchers can quantitatively compare traditional methods with novel, greener alternatives, guiding the development of more sustainable manufacturing processes for this class of compounds. walisongo.ac.id Furthermore, drawing inspiration from green processes for similar aromatic amines, such as using anhydrous solvents to prevent side reactions or employing gaseous reagents like ammonia (B1221849) instead of aqueous solutions, could drastically reduce waste and improve yields. google.com

Deeper Mechanistic Elucidation of Biological Actions

While the this compound scaffold is present in molecules with demonstrated biological activity, the specific mechanisms of action for the parent compound are not fully elucidated. Future research should focus on a deep dive into its molecular interactions and cellular effects.

Based on the activity of structurally related benzamides, a primary area of investigation should be its potential as an inhibitor of histone deacetylases (HDACs). researchgate.net A number of N-substituted benzamide (B126) derivatives have been designed and evaluated as antitumor agents that target HDACs. researchgate.net Therefore, a comprehensive research program to screen this compound against various HDAC isoforms is a logical next step.

Beyond HDAC inhibition, other anticancer mechanisms should be explored. For instance, research on the structurally related N-(4-(3-aminophenyl)thiazol-2-yl)acetamide scaffold has shown that it can induce cell death through the simultaneous activation of both apoptosis and autophagy. nih.gov Investigating whether this compound or its optimized derivatives can trigger similar cell death pathways in cancer cell lines would be a valuable avenue of research. nih.gov Such studies would involve a suite of cellular and molecular biology techniques, including cell viability assays, flow cytometry for cell cycle and apoptosis analysis, and western blotting to probe key protein markers in these pathways.

Development of Advanced Materials Based on the this compound Scaffold

The structure of this compound makes it an excellent foundational scaffold for the development of advanced materials and more complex functional molecules. Its two aromatic rings connected by an amide linker provide a rigid, yet modifiable, backbone that can be tailored for specific applications in medicinal chemistry and materials science.

A key future direction is the use of this scaffold to design next-generation therapeutic agents. Research has already demonstrated that related aminophenyl-based scaffolds can be optimized to create potent compounds active against both sensitive and drug-resistant cancer cell lines. nih.gov By treating this compound as a starting point, medicinal chemists can systematically modify its structure to enhance biological activity and pharmacokinetic properties.

| Structural Component | Potential Modification | Desired Outcome |

|---|---|---|

| 3-methylbenzamide (B1583426) moiety | Introduction of different substituents on the phenyl ring (e.g., halogens, nitro groups, etc.). mdpi.com | Tune electronic properties and binding interactions with biological targets. |

| Amide Linker | Inversion of the amide bond or replacement with other linking groups (e.g., urea (B33335), sulfonamide). researchgate.netnih.gov | Alter conformational flexibility and hydrogen bonding capabilities. |

| 4-aminophenyl moiety | Derivatization of the amino group or substitution on the phenyl ring. | Improve solubility, metabolic stability, or introduce new interaction sites. |

This scaffold-based drug design approach has proven successful in discovering lead compounds with high in vitro potency and significant in vivo tumor growth reduction in preclinical models. nih.gov Beyond medicine, the aromatic and amide functionalities suggest potential applications in polymer chemistry, where the molecule could serve as a monomer for creating high-performance polymers with unique thermal and mechanical properties.

Synergistic Applications of Experimental and Computational Methodologies

To accelerate the discovery and optimization process, future research must integrate experimental synthesis and biological testing with advanced computational modeling. This synergistic approach allows for a more rational, hypothesis-driven design cycle, reducing the time and cost associated with traditional trial-and-error methods.

Computational chemistry, particularly molecular docking, can be employed to predict how derivatives of the this compound scaffold might bind to specific biological targets. researchgate.net For example, by modeling the interactions within the active site of various HDAC isoforms, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity and most favorable interaction profiles. researchgate.net

This in silico screening would be followed by targeted experimental work. Promising candidates identified through modeling would be synthesized using the efficient and green methods discussed previously. These new derivatives would then undergo rigorous biological evaluation, starting with in vitro assays against cancer cell lines to determine their potency (e.g., IC50 values) and mechanism of action. researchgate.netresearchgate.net The experimental data would then be used to refine the computational models, creating a feedback loop that continually improves the predictive power of the simulations. This integrated strategy, combining computational foresight with experimental validation, represents the most powerful approach to unlocking the full translational potential of the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-aminophenyl)-3-methylbenzamide, and how can purity be optimized?

- Methodology : The compound can be synthesized via a multi-step amidation reaction. For example, coupling 3-methylbenzoyl chloride with 4-aminophenylamine in the presence of a base (e.g., sodium carbonate) under anhydrous conditions. Solvent choice (e.g., dichloromethane or acetonitrile) and stoichiometric control are critical to minimize side reactions .

- Purification : Use column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) to isolate the product. Confirm purity via HPLC or NMR spectroscopy, referencing protocols for similar benzamide derivatives .

Q. How should researchers characterize the crystal structure of this compound?

- Crystallography : Employ single-crystal X-ray diffraction (SC-XRD) with the SHELX suite (e.g., SHELXL for refinement) . For visualization, use ORTEP-3 to generate thermal ellipsoid diagrams .

- Data Interpretation : Compare bond lengths and angles with analogous structures (e.g., 3-methyl-N-(4-methylphenyl)benzamide ) to validate structural integrity.

Q. What spectroscopic techniques are essential for confirming the compound’s identity?

- NMR : Acquire - and -NMR spectra in deuterated DMSO or CDCl. Key signals include the aromatic protons of the benzamide ring (δ 7.2–8.1 ppm) and the amine proton (δ ~5.5 ppm, broad) .

- Mass Spectrometry : Use ESI-MS or HRMS to confirm molecular weight, ensuring a match with the theoretical m/z for CHNO (238.28 g/mol).

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

- Refinement Strategies : If data quality is poor (e.g., high R-factor), re-examine crystal quality or apply twin refinement in SHELXL for twinned crystals . Cross-validate with computational methods like density functional theory (DFT) to optimize geometry .

- Comparative Analysis : Contrast results with structurally related compounds (e.g., N-(4-acetylphenyl)benzamide derivatives ) to identify systematic errors in data collection.

Q. What experimental design considerations are critical for studying the compound’s biological activity?

- Target Identification : Screen against enzymes or receptors with known affinity for benzamide scaffolds (e.g., kinase inhibitors ). Use molecular docking to predict binding interactions.

- Assay Design : Conduct dose-response studies in cell-based assays (e.g., IC determination) with appropriate controls. Validate results using orthogonal methods (e.g., SPR for binding kinetics) .

Q. How can mutagenicity risks be assessed during synthesis and handling?

- Risk Mitigation : Follow hazard assessment guidelines from Prudent Practices in the Laboratory . Perform Ames testing to evaluate mutagenicity, referencing protocols for anomeric amide derivatives .

- Safety Protocols : Use fume hoods, PPE (gloves, lab coats), and closed-system reactors to minimize exposure. Monitor decomposition via DSC, as thermal instability may release hazardous byproducts .

Q. What computational tools are recommended for studying the compound’s electronic properties?

- DFT Calculations : Optimize geometry using Gaussian or ORCA software. Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

- Solubility Prediction : Apply COSMO-RS or Abraham solvation models to estimate solubility in various solvents, aiding formulation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.